molecular formula C8H7ClO3 B13041066 2-Chloro-3-(hydroxymethyl)benzoic acid

2-Chloro-3-(hydroxymethyl)benzoic acid

Katalognummer: B13041066
Molekulargewicht: 186.59 g/mol
InChI-Schlüssel: SQMCTIXEXMBSTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzoic acid, where the chlorine atom is substituted at the second position and a hydroxymethyl group is attached to the third position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-(hydroxymethyl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-chloro-3-methylbenzoic acid using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can yield 3-(hydroxymethyl)-2-methoxybenzoic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 2-Chloro-3-carboxybenzoic acid.

    Reduction: 2-Chloro-3-methylbenzoic acid.

    Substitution: 3-(Hydroxymethyl)-2-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzoic acid derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.

Wirkmechanismus

The mechanism by which 2-Chloro-3-(hydroxymethyl)benzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxymethyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

    2-Chloro-3-nitrobenzoic acid: Similar in structure but contains a nitro group instead of a hydroxymethyl group.

    3-Chloro-2-hydroxybenzoic acid: The positions of the chlorine and hydroxyl groups are reversed.

    2-Chloro-3-methylbenzoic acid: Contains a methyl group instead of a hydroxymethyl group.

Uniqueness: 2-Chloro-3-(hydroxymethyl)benzoic acid is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring

Eigenschaften

Molekularformel

C8H7ClO3

Molekulargewicht

186.59 g/mol

IUPAC-Name

2-chloro-3-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7ClO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI-Schlüssel

SQMCTIXEXMBSTE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.